6-Hydroxy-3-phenylpyridine-2-carbonitrile
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Overview
Description
6-Hydroxy-3-phenylpyridine-2-carbonitrile is a synthetic compound that belongs to the family of pyridines, which are heterocyclic aromatic compounds. It was first synthesized in the early 2000s by researchers interested in developing new molecules with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-phenylpyridine-2-carbonitrile typically involves the reaction of 2-chloronicotinonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires heating to around 100°C. The product is then purified through recrystallization.
Industrial Production Methods
This allows for better control over reaction parameters and improved yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-phenylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used.
Major Products Formed
Oxidation: Formation of 6-oxo-3-phenylpyridine-2-carbonitrile.
Reduction: Formation of 6-hydroxy-3-phenylpyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-3-phenylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-phenylpyridine-3-carbonitrile
- 2-Methyl-6-phenylpyridine-3-carbonitrile
- 6-Hydroxy-1-cyclohexene-1-carbonitrile
Uniqueness
6-Hydroxy-3-phenylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile compound in research.
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-oxo-3-phenyl-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-8-11-10(6-7-12(15)14-11)9-4-2-1-3-5-9/h1-7H,(H,14,15) |
InChI Key |
XHMGJUVKYKYSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C#N |
Origin of Product |
United States |
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